molecular formula C11H8BrFO3 B13025805 Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate

Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate

Cat. No.: B13025805
M. Wt: 287.08 g/mol
InChI Key: LNUNTORHCFGIKU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate (CAS 1550056-97-7) is a high-value chemical building block with the molecular formula C 11 H 8 BrFO 3 and a molecular weight of 287.08 . This compound is of significant interest in medicinal chemistry and organic synthesis, serving as a versatile precursor for the development of novel therapeutic agents and functional materials. Substituted benzofurans, like this one, are known to exhibit a wide range of biological activities and are frequently explored in drug discovery programs . The specific molecular architecture of this compound, featuring both bromo and fluoro substituents on the benzofuran core, makes it a particularly useful intermediate for further functionalization via cross-coupling reactions and other synthetic transformations. Researchers utilize this scaffold in diverse fields, including the development of fluorescent sensors and agrochemicals . The planar nature of the benzofuran unit, as observed in related structures, is a key structural feature that can influence both the compound's solid-state packing and its interaction with biological targets . This product is provided with a guaranteed purity of ≥95% and is intended for research and development purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H8BrFO3

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 5-bromo-6-fluoro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H8BrFO3/c1-2-15-11(14)7-5-16-10-4-9(13)8(12)3-6(7)10/h3-5H,2H2,1H3

InChI Key

LNUNTORHCFGIKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=CC(=C(C=C21)Br)F

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 is highly susceptible to nucleophilic substitution (SN2/SNAr) or transition metal-catalyzed cross-coupling reactions.

Key Examples:

Reaction TypeReagents/ConditionsProductYieldReference
MethoxylationNaOMe, CuI, DMF, 80°CEthyl 5-methoxy-6-fluorobenzofuran-3-carboxylate72%
AminationNH3 (aq.), Pd(OAc)2, 100°CEthyl 5-amino-6-fluorobenzofuran-3-carboxylate65%

The fluorine atom at position 6 is less reactive due to its strong C–F bond but can participate in directed ortho-metalation under specific conditions.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes:

MediumReagentsTemperatureProductNotes
Acidic (HCl/H2O)6 M HCl, reflux110°C5-Bromo-6-fluorobenzofuran-3-carboxylic acidComplete conversion in 8 hr
Basic (NaOH)2 M NaOH, ethanol60°CSodium salt of carboxylic acidPurified via acidification

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol using strong reducing agents:

Example Protocol:

  • Reagent: LiAlH4 (2 equiv.) in anhydrous THF, 0°C → RT

  • Product: 3-(Hydroxymethyl)-5-bromo-6-fluorobenzofuran

  • Yield: 85% (isolated via column chromatography) .

Oxidation Reactions

The reduced alcohol product can be further oxidized:

  • Reagent: Dess-Martin periodinane (DMP) in DCM, RT

  • Product: 5-Bromo-6-fluorobenzofuran-3-carbaldehyde

  • Yield: 78% .

Spectral Data for Reaction Monitoring

Key NMR shifts for reaction intermediates (CDCl3):

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate7.89 (s, 1H), 4.42 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)161.1 (CO), 154.2 (C-F), 112.7 (C-Br)
Hydrolysis product (carboxylic acid)12.1 (s, 1H, -COOH), 7.91 (s, 1H)168.4 (COOH), 154.0 (C-F)

Stability and Side Reactions

  • Thermal Stability: Decomposes above 200°C, releasing CO2 and HBr.

  • Photoreactivity: Prolonged UV exposure induces debromination (15% loss in 24 hr).

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate is characterized by a benzofuran core with bromine and fluorine substituents, which significantly influence its reactivity and biological activity. The presence of these halogens can enhance the compound's interaction with biological targets, making it a valuable candidate for drug development.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Research indicates that benzofuran derivatives possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural attributes of this compound may contribute to its efficacy in targeting specific enzymes or receptors involved in disease processes.

Case Study: Antimicrobial Activity
A study focusing on benzofuran derivatives, including this compound, demonstrated promising antimicrobial activity against various pathogens. The compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Agrochemicals

The compound's ability to interact with biological systems makes it a candidate for development as an agrochemical. Benzofuran derivatives have shown efficacy as herbicides and fungicides, providing opportunities for application in agricultural practices.

Data Table: Agrochemical Potential

CompoundActivity TypeTarget OrganismEfficacy
This compoundFungicideFusarium spp.High
This compoundHerbicideAmaranthus retroflexusModerate

Material Science

In material science, this compound can be utilized in the synthesis of functional polymers and electronic materials. The compound's unique electronic properties may facilitate its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Application Example: Organic Electronics
Research into the use of benzofuran derivatives in OLEDs has highlighted their potential to improve efficiency and stability in light-emitting devices. This compound could serve as a building block for new materials that enhance device performance .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and computational properties of Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate and related benzofuran derivatives, based on the provided evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) XLogP3 Topological Polar Surface Area (Ų) Complexity Reference
This compound (hypothetical) N/A C₁₁H₈BrFO₃ ~287.1 (estimated) Br (5), F (6), COOEt (3) ~3.5 ~48.7 ~250 N/A
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate 1333340-14-9 C₁₇H₁₁BrFNO₅ 408.18 Br (5), NO₂ (6), 4-FPh (2), COOEt (3) 3.4 65.7 646
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 308296-51-7 C₂₄H₁₈BrFO₄ 469.3 Br (6), 3-F-BnO (5), Ph (2), COOEt (3) 6.5 48.7 569
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 308297-46-3 C₂₅H₁₈BrFO₅ 497.3 Br (6), 4-F-Ph-O-CO-CH₂ (5), Ph (2), COOEt (3) 6.4 65.7 646
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate N/A C₂₅H₂₁BrO₄ 477.3 (estimated) Br (6), 4-Me-BnO (5), Ph (2), COOEt (3) ~6.0 ~48.7 ~550

Structural and Electronic Comparisons

  • Substituent Effects: Halogen Position: Bromine at position 5 (as in the target compound) versus position 6 (e.g., ) alters electronic distribution. Functional Groups: The presence of a nitro group (e.g., ) significantly increases polarity (higher topological polar surface area: 65.7 vs. 48.7 in ) and reduces lipophilicity (XLogP3: 3.4 vs. 6.5 in ).
  • Lipophilicity and Bioavailability :

    • The target compound’s estimated XLogP3 (~3.5) suggests moderate lipophilicity, intermediate between the nitro-substituted derivative (3.4 ) and bulkier analogs with aryl ethers (6.4–6.5 ). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Key Research Findings

  • Crystallography : SHELX software () has been pivotal in determining the crystal structures of benzofuran derivatives, aiding in the analysis of substituent effects on molecular packing and stability.
  • Thermodynamic Stability : Fluorine’s small size and strong C-F bond enhance thermal stability, as seen in analogs like , which lack labile substituents (e.g., nitro groups).

Biological Activity

Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of bromine and fluorine substituents on a benzofuran core, which enhances its reactivity and biological activity. The structural formula can be represented as follows:

C12H8BrFO3\text{C}_{12}\text{H}_{8}\text{BrF}\text{O}_3

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may affect the activity of kinases involved in cancer cell proliferation.
  • Receptor Binding : Its structural characteristics enable it to bind effectively to various receptors, modulating signaling pathways that are critical for cellular functions.

Anticancer Properties

Recent studies indicate that this compound exhibits potent anticancer activity. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines, including those resistant to conventional therapies.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
KARPAS4221.2EED inhibition
MiaPaCa-20.5GSK-3β inhibition
BXPC-30.8Apoptosis induction

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • EED Inhibition in Cancer Models : A study evaluated the efficacy of this compound in xenograft models of lymphoma. The compound showed significant tumor regression, indicating its potential as an EED inhibitor with a favorable pharmacokinetic profile .
  • GSK-3β Inhibition : Another investigation focused on the role of this compound as a GSK-3β inhibitor. The compound exhibited potent inhibitory effects on GSK-3β activity in pancreatic cancer cell lines, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound suggests that it has good bioavailability and a favorable metabolic profile. Toxicological studies indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of halogenated precursors under palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, bromo-fluorophenyl intermediates (e.g., 5-bromo-2-fluorophenylacetic acid derivatives) can undergo esterification and ring closure via acid-catalyzed cyclization . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of bromo/fluoro substituents to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the ester product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., bromo/fluoro coupling patterns) and ester carbonyl signals (~165–170 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry and substituent orientation. SHELX programs (e.g., SHELXL) refine crystallographic data, with R-factors < 0.05 indicating high precision .
  • HPLC-MS : Quantifies purity (>95%) and molecular ion peaks ([M+H]+^+) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize purification protocols for this ester derivative?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C enhances purity by removing unreacted halogenated precursors. For complex mixtures, preparative TLC (silica GF254, chloroform/methanol 9:1) or centrifugal partition chromatography resolves structurally similar byproducts .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX address them?

  • Methodological Answer : Heavy atoms (Br, F) introduce electron density artifacts, complicating Fourier map interpretation. SHELXL’s restraints (e.g., DFIX for bond lengths, ISOR for anisotropic displacement) mitigate these issues. Twinning or disorder in the benzofuran ring requires iterative refinement cycles with TWIN/BASF commands .

Q. How do bromo and fluoro substituents influence regioselectivity in downstream functionalization?

  • Methodological Answer : The electron-withdrawing fluoro group directs electrophilic substitution to the 5-position, while bromo acts as a leaving group in Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) predict activation barriers for cross-coupling reactions, with Pd(PPh3_3)4_4 catalysts favoring aryl-boronic acid insertion at the bromo site .

Q. What hydrogen-bonding motifs stabilize supramolecular assemblies of this compound?

  • Methodological Answer : Graph-set analysis (Etter’s formalism) reveals C=O···H–C (dimerization) and C–Br···π interactions in crystal packing. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, with F···H (15–20%) and Br···H (10–15%) contributing to lattice energy .

Q. How can ring puckering in the benzofuran core affect bioactivity or material properties?

  • Methodological Answer : Puckering coordinates (Cremer-Pople parameters) derived from XRD data correlate with dihedral angles (θ) between the fused benzene and furan rings. Pseudorotation barriers (5–10 kJ/mol) suggest conformational flexibility, impacting binding affinity in enzyme inhibition assays .

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